1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a nitrophenyl group, and a dihydropyridine ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated compound, such as benzyl chloride, in the presence of a base.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, such as nitrobenzene, to introduce the nitro group.
Construction of the dihydropyridine ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.
Coupling of the benzyloxy and nitrophenyl groups with the dihydropyridine ring: This final step involves the formation of an amide bond between the benzyloxy and nitrophenyl groups and the dihydropyridine ring, typically using a coupling reagent such as EDCI or DCC.
Chemical Reactions Analysis
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy or nitrophenyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but differs in the functional group attached to the dihydropyridine ring.
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the benzyloxy or nitrophenyl groups, resulting in compounds with unique properties and applications.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(20-15-8-10-16(11-9-15)22(25)26)17-7-4-12-21(19(17)24)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIHJKDKTIQPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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